Cas no 477189-65-4 ((E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide)

(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 化学的及び物理的性質
名前と識別子
-
- (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
- (E)-4-(benzo[d][1,3]dioxol-5-yl)-N'-(4-ethoxyphenyl)thiazole-2-carbohydrazonoyl cyanide
- AKOS005639569
- F0760-2440
- (2E)-4-(1,3-benzodioxol-5-yl)-N-(4-ethoxyanilino)-1,3-thiazole-2-carboximidoyl cyanide
- 477189-65-4
-
- インチ: 1S/C20H16N4O3S/c1-2-25-15-6-4-14(5-7-15)23-24-16(10-21)20-22-17(11-28-20)13-3-8-18-19(9-13)27-12-26-18/h3-9,11,23H,2,12H2,1H3/b24-16+
- InChIKey: FUXJWKPCAZHXMB-LFVJCYFKSA-N
- SMILES: S1C(/C(/C#N)=N/NC2C=CC(=CC=2)OCC)=NC(=C1)C1C=CC2=C(C=1)OCO2
計算された属性
- 精确分子量: 392.09431156g/mol
- 同位素质量: 392.09431156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 602
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 117Ų
- XLogP3: 5.4
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-2440-5mg |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477189-65-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-2440-3mg |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477189-65-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-2440-2μmol |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477189-65-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0760-2440-50mg |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477189-65-4 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0760-2440-20μmol |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477189-65-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0760-2440-2mg |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477189-65-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0760-2440-5μmol |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477189-65-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-2440-1mg |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477189-65-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0760-2440-30mg |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477189-65-4 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0760-2440-75mg |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide |
477189-65-4 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide 関連文献
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
3. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
-
Ayuk M. Ako,Valeriu Mereacre,Wolfgang Wernsdorfer,Ian J. Hewitt,Christopher E. Anson,Annie K. Powell Chem. Commun., 2009, 544-546
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
10. 3D walnut-shaped TiO2/RGO/MoO2@Mo electrode exhibiting extraordinary supercapacitor performance†Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
(E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanideに関する追加情報
Comprehensive Analysis of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477189-65-4)
The compound (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide (CAS No. 477189-65-4) is a highly specialized organic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This thiazole-based derivative incorporates a benzodioxole moiety and an ethoxyphenyl group, making it a subject of interest for researchers exploring novel heterocyclic compounds. Its carbohydrazonoyl cyanide functionality further enhances its reactivity, opening doors to diverse synthetic pathways.
In the context of current scientific trends, this compound aligns with the growing demand for bioactive molecules and small-molecule modulators. Researchers are particularly intrigued by its potential role in medicinal chemistry, where thiazole derivatives have shown promise as enzyme inhibitors and receptor ligands. The presence of the benzodioxol-5-yl group is noteworthy, as similar structures have demonstrated pharmacological activity in various studies. This has led to increased searches for "CAS 477189-65-4 applications" and "thiazole-carbohydrazonoyl cyanide synthesis" across academic databases.
From a structural perspective, the (E)-configuration of this molecule is critical to its properties. The conjugated system formed by the thiazole ring, cyanide group, and aryl substituents contributes to its potential electronic properties, making it relevant for materials science applications. Recent literature searches reveal growing interest in "benzodioxole-thiazole hybrids" and "ethoxyphenyl-containing compounds," reflecting the compound's relevance in contemporary research.
The synthetic routes to CAS 477189-65-4 typically involve multi-step organic transformations, with key steps including cyclocondensation reactions to form the thiazole core and subsequent functional group modifications. Analytical characterization of this compound often employs advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, addressing common search queries like "how to characterize thiazole derivatives."
In the pharmaceutical domain, while not yet extensively studied, this compound's structural analogs have shown interesting biological activities. The 1,3-benzodioxole moiety is known to influence metabolic stability, while the ethoxyphenyl group may contribute to membrane permeability. These features have prompted investigations into its potential as a lead compound, particularly in searches related to "novel heterocyclic drug candidates."
From a green chemistry perspective, researchers are exploring more sustainable approaches to synthesize such complex molecules. Recent publications highlight efforts to optimize the production of CAS 477189-65-4 using catalytic methods and environmentally benign solvents, responding to the increasing search volume for "green synthesis of benzodioxole compounds."
The compound's physicochemical properties, including its solubility profile and stability characteristics, are important considerations for various applications. Computational chemistry approaches are being employed to predict these properties, as evidenced by growing interest in "in silico prediction of thiazole derivative properties."
In material science applications, the π-conjugated system of (E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide suggests potential utility in organic electronic devices. The combination of electron-donating and electron-withdrawing groups within the same molecule makes it particularly interesting for optoelectronic applications, aligning with current searches for "thiazole-based organic semiconductors."
Quality control and analytical method development for this compound represent another area of active research. Modern chromatographic techniques coupled with mass spectrometric detection are being refined to ensure precise quantification, addressing laboratory professionals' queries about "analysis of complex heterocyclic compounds."
As research progresses, the scientific community continues to uncover new dimensions of CAS 477189-65-4's potential. Its unique combination of aromatic systems, heterocyclic core, and functional groups positions it as a versatile building block for further chemical exploration. The increasing publication rate and patent activity surrounding similar structures suggest that this compound and its derivatives will remain important subjects of investigation in the coming years.
477189-65-4 ((E)-4-(2H-1,3-benzodioxol-5-yl)-N-(4-ethoxyphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide) Related Products
- 1805488-29-2(3-Cyano-6-(difluoromethyl)-4-hydroxypyridine-2-acetic acid)
- 874948-59-1((S)-3,3'-Bis(phenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
- 865175-93-5(3-bromo-N-(2Z)-3-(prop-2-en-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)
- 946726-33-6(3-Iodophenyl4-piperidinylether)
- 866042-37-7(N,N'-Bis2-(1H-pyrrol-1-yl)benzylurea)
- 1251686-47-1(2-(4-benzylpiperazin-1-yl)-N-(4-methoxyphenyl)-9H-purin-6-amine)
- 2229197-74-2(1-(1H-pyrazol-3-yl)methylcyclopropan-1-ol)
- 2869872-25-1(3H-Diazirine-3-propanoic acid, α-amino-3-methyl-, ethyl ester, (αS)- )
- 2171733-89-2(1-(2-aminophenyl)methylazetidine-2-carboxamide)
- 1805122-67-1(3-Chloromethyl-6-cyano-2-methylphenylacetic acid)




